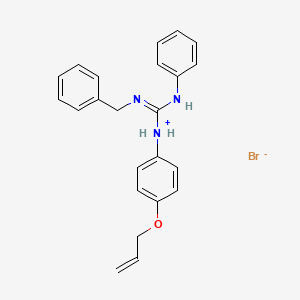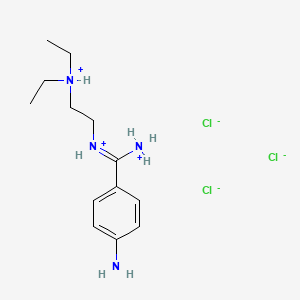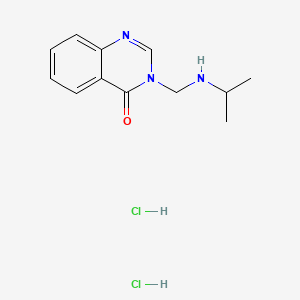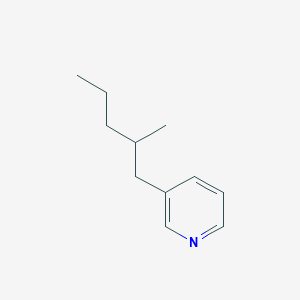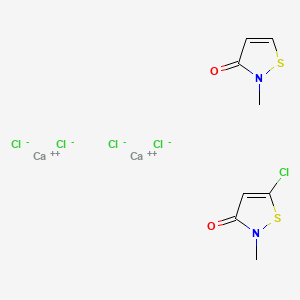
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester is a complex organic compound with a unique structure that includes a quinoxaline ring fused with a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester typically involves the reaction of cyclopentanone with appropriate diamines under reflux conditions. The reaction is often facilitated by the presence of reagents such as phosphorus oxychloride (POCl3) and phenol, with sodium iodide (NaI) acting as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, with specific temperatures and solvents to optimize yield and purity. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce various hydroquinoxaline compounds.
科学的研究の応用
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-cyclopenta(b)quinoline: This compound shares a similar quinoxaline structure but differs in its functional groups and overall reactivity.
2,3-Dihydro-1H-cyclopenta(b)quinoxaline: Another closely related compound, differing mainly in the substitution pattern on the quinoxaline ring.
Uniqueness
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of enzyme inhibitors and therapeutic agents.
特性
| 6635-26-3 | |
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC名 |
diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)10-9-11(17(21)23-4-2)15-14(10)18-12-7-5-6-8-13(12)19-15/h5-8,10-11H,3-4,9H2,1-2H3 |
InChIキー |
PENXEOMZUBNSPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
